molecular formula C11H14O3 B068824 (S)-3-(Benzyloxy)butanoic acid CAS No. 182970-04-3

(S)-3-(Benzyloxy)butanoic acid

Cat. No. B068824
M. Wt: 194.23 g/mol
InChI Key: RVRIZGVVPBNJCQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Benzyloxy)butanoic acid, also known as (S)-3-(Phenylmethoxy)butanoic acid, is a chiral compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is an active ingredient in several pharmaceutical formulations and is widely used for the treatment of pain, inflammation, and fever. The purpose of

Mechanism Of Action

The mechanism of action of (S)-3-(Benzyloxy)butanoic acid involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, (S)-3-(Benzyloxy)butanoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

(S)-3-(Benzyloxy)butanoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of COX enzymes, which are responsible for the production of prostaglandins, thereby reducing inflammation and pain. It has also been shown to have antioxidant properties and can scavenge free radicals, which contribute to tissue damage and inflammation.

Advantages And Limitations For Lab Experiments

(S)-3-(Benzyloxy)butanoic acid is a widely used compound in laboratory experiments due to its anti-inflammatory, analgesic, and antipyretic properties. It is relatively easy to synthesize and is commercially available. However, it has some limitations, including its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (S)-3-(Benzyloxy)butanoic acid. One potential direction is the development of new formulations that can improve its efficacy and reduce its potential toxicity and side effects. Another potential direction is the study of its effects on other signaling pathways and its potential use in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to understand its mechanism of action and its potential use in combination with other drugs.

Synthesis Methods

(S)-3-(Benzyloxy)butanoic acid is typically synthesized using a multistep process that involves the reaction of (S)-3-hydroxybutanoic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyl ester is then hydrolyzed using an acid such as hydrochloric acid to yield (S)-3-(Benzyloxy)butanoic acid.

Scientific Research Applications

(S)-3-(Benzyloxy)butanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, thereby reducing inflammation and pain. It has also been shown to have antioxidant properties and can scavenge free radicals, which contribute to tissue damage and inflammation.

properties

CAS RN

182970-04-3

Product Name

(S)-3-(Benzyloxy)butanoic acid

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3S)-3-phenylmethoxybutanoic acid

InChI

InChI=1S/C11H14O3/c1-9(7-11(12)13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

RVRIZGVVPBNJCQ-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC(=O)O)OCC1=CC=CC=C1

SMILES

CC(CC(=O)O)OCC1=CC=CC=C1

Canonical SMILES

CC(CC(=O)O)OCC1=CC=CC=C1

synonyms

(S)-3-(BENZYLOXY)BUTANOIC ACID

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.